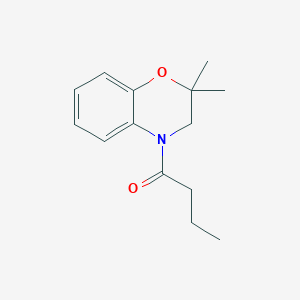
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone, also known as MPEP, is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.
Wirkmechanismus
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone binds to the allosteric site of mGluR5, which inhibits its activity and reduces the downstream signaling pathways. This results in the modulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of glutamate release, the enhancement of synaptic plasticity, and the reduction of neuronal excitability. It has also been shown to have potential therapeutic effects in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high selectivity for mGluR5, its well-established pharmacokinetic and pharmacodynamic profiles, and its ability to cross the blood-brain barrier. However, it also has several limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone, including the exploration of its potential therapeutic effects in various neurological disorders, the development of more selective and potent mGluR5 antagonists, and the investigation of its potential applications in other fields, such as oncology and immunology.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the mGluR5 receptor, which is involved in various physiological processes. This compound has several advantages for lab experiments, but also has several limitations. There are several future directions for research on this compound, which could lead to the development of new therapeutic strategies for various neurological disorders.
Synthesemethoden
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone can be synthesized through the reaction of 5-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The resulting compound is then purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylindol-1-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and pain perception. This compound has been shown to have potential therapeutic effects in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.
Eigenschaften
IUPAC Name |
2-(5-methylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-5-6-15-14(11-13)7-10-18(15)12-16(19)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQYSJXQXIMFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)






![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)
![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)

![(6-chloro-2-ethylimidazo[1,2-a]pyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7628907.png)
